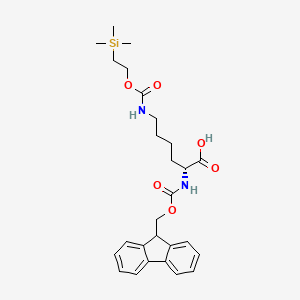
Fmoc-D-Lys(Teoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Fmoc-D-Lys(Teoc)-OH” is a biochemical used for proteomics research . Its molecular formula is C27H36N2O6Si and has a molecular weight of 512.7 .
Synthesis Analysis
“Fmoc-D-Lys(Teoc)-OH” is a silicon-based amino-protecting group, which can be removed with fluorides as in TBAF . It is highly orthogonal to Fmoc and Cbz chemistry and can be used for side-specific derivatization .Molecular Structure Analysis
The molecular structure of “Fmoc-D-Lys(Teoc)-OH” is represented by the formula C27H36N2O6Si .Chemical Reactions Analysis
“Fmoc-D-Lys(Teoc)-OH” is used in proteomics research . The fluorenyl group is highly fluorescent, making it suitable for analysis by reversed phase HPLC .Scientific Research Applications
Peptide-Based Hydrogels
Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications . Fmoc-D-Lys(Teoc)-OH, as a part of synthetic hydrogel-forming amphiphilic cationic peptides, can be used in the creation of these hydrogels . These hydrogels are suitable for drug delivery and diagnostic tools for imaging .
Tissue Engineering
Fmoc-D-Lys(Teoc)-OH can be used in tissue engineering. The Fmoc-derivatives of series K peptides, which include Fmoc-D-Lys(Teoc)-OH, can form gels that support cell adhesion, survival, and duplication . This makes them potential materials for tissue engineering .
Self-Assembling Materials
Fmoc-D-Lys(Teoc)-OH can be used in the creation of self-assembling materials. The Fmoc-derivatives of series K peptides, including Fmoc-D-Lys(Teoc)-OH, have the capability to self-assemble and gel in aqueous solution . This property can be utilized in various applications, such as the creation of nanofiber, nanoribbon, or nanotube network structures .
Organogelators
Fmoc-D-Lys(Teoc)-OH can serve as an organogelator, forming stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . This property can be utilized in various applications, such as the creation of soft materials with unique properties .
Drug Delivery Systems
The ability of Fmoc-D-Lys(Teoc)-OH to form gels and self-assemble can be utilized in the creation of drug delivery systems. The gels formed by Fmoc-D-Lys(Teoc)-OH can encapsulate drugs and release them in a controlled manner .
Diagnostic Tools
Fmoc-D-Lys(Teoc)-OH can be used in the creation of diagnostic tools. The gels formed by Fmoc-D-Lys(Teoc)-OH can be used in imaging techniques, providing a biocompatible medium that can enhance the quality of images .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(2-trimethylsilylethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O6Si/c1-36(2,3)17-16-34-26(32)28-15-9-8-14-24(25(30)31)29-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNHWQULKLODEU-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)CCOC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679805 |
Source


|
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Teoc)-OH | |
CAS RN |
198545-00-5 |
Source


|
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~6~-{[2-(trimethylsilyl)ethoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90679805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N-Trimethyl-potassium Salt With [[2-Chloro-3-(2,2-Dicyanoethenyl)-2-Cyclohexen-1-Ylidene]Methyl]](/img/no-structure.png)
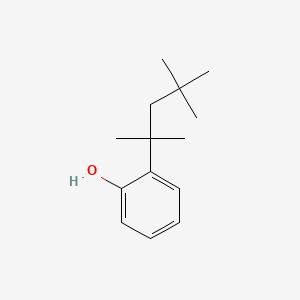
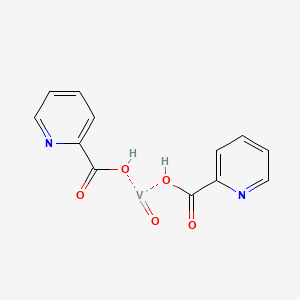
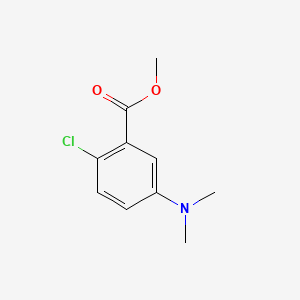
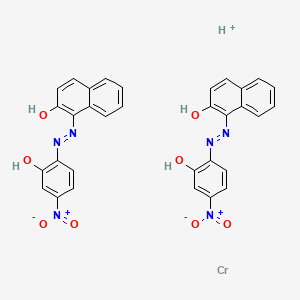


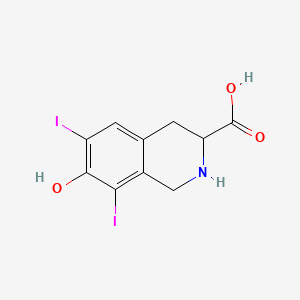
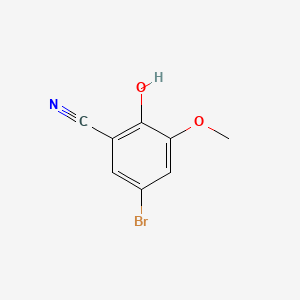
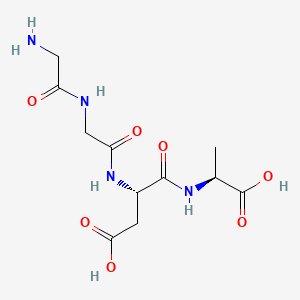
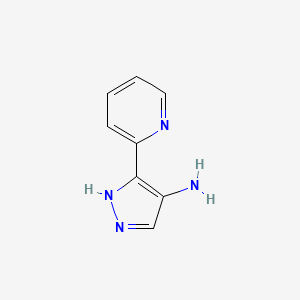
![2,8-Bis(diphenylphosphoryl)dibenzo[b,d]thiophene](/img/structure/B599361.png)

